molecular formula C16H15ClFN3O2 B2544343 2-(2-chloro-6-fluorophenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide CAS No. 1903845-13-5

2-(2-chloro-6-fluorophenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide

Cat. No. B2544343
M. Wt: 335.76
InChI Key: BKRLVEQLHWHJEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-6-fluorophenyl)acetamides are a class of compounds that have been studied for their potential as thrombin inhibitors. These compounds are characterized by their ability to bind to thrombin with high affinity, as indicated by low nanomolar Ki values, which measure the inhibition constant and thus the potency of the inhibitor .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the reaction of an appropriate aniline derivative with an acylating agent such as acetic anhydride or acetyl chloride. For instance, N-(2,6-dichloro-4-trifluoromethylphenyl)acetamide was synthesized using POCl3 in acetate, showcasing a method that could potentially be adapted for the synthesis of 2-(2-chloro-6-fluorophenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by the presence of N—H⋯O hydrogen bonds, which can lead to the formation of chains in the crystal structure. The conformation of the N—H bond in relation to other substituents on the benzene ring, such as chloro or methyl groups, can vary, influencing the overall molecular conformation . The dihedral angles between the planes of the acetamide group and the substituted benzene ring, as well as other phenyl rings in the structure, can also vary significantly, affecting the molecular shape and potentially the biological activity .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be influenced by the substituents on the phenyl ring. For example, electron-withdrawing groups such as chloro and fluoro can affect the electron density of the acetamide nitrogen, potentially altering its reactivity in further chemical transformations. The presence of these substituents can also affect the acidity of the N—H bond, which may play a role in the formation of hydrogen bonds and the overall stability of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of halogen substituents can increase the molecular weight and potentially affect the compound's lipophilicity, which is important for its pharmacokinetic properties. The crystal packing and intermolecular interactions, such as hydrogen bonds and weak C—H⋯O interactions, can influence the compound's solid-state properties, including its crystal form and stability .

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN3O2/c17-12-2-1-3-13(18)11(12)8-15(22)19-10-4-5-14-9(6-10)7-16(23)21-20-14/h1-3,7,10H,4-6,8H2,(H,19,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRLVEQLHWHJEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NNC(=O)C=C2CC1NC(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-6-fluorophenyl)-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)acetamide

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